FSP-1FSP-1 FSP-1 is an anticoagulant of irreversible inhibitor of serine proteinase α-thrombine type. Fluorocontaining phosphonate,synthetised Irreversible anti-coagulant: King=9.2 x 10-4 mol-1 min-1.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0196760
InChI:
SMILES:
Molecular Formula:
C17H24F6NO5PS
Molecular Weight:
499.4 g/mol
FSP-1
CAS No.:
VCID: VC0196760
Molecular Formula: C17H24F6NO5PS
Molecular Weight: 499.4 g/mol
Purity: ≥ 99% (NMR)
* For research use only. Not for human or veterinary use.
Description
Ferroptosis suppressor protein 1 (FSP1), also known as AIMF2, AMID, or PRG3, is a recently identified protein that plays a crucial role in suppressing ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. FSP1 acts independently of the cyst(e)ine–glutathione (GSH)–glutathione peroxidase 4 (GPX4) axis, which is traditionally associated with ferroptosis regulation.
Structural Insights into FSP1
Structural studies on FSP1 have revealed that it contains a FAD-binding domain and a NAD(P)H-binding domain, similar to those found in AIF and NADH oxidoreductases. The carboxy-terminal domain (CTD) of FSP1 is crucial for its catalytic activity and ferroptosis inhibition by facilitating the formation of a functional homodimer. This dimerization is essential for creating two active sites: one for ubiquinone reduction and another for FAD hydroxylation.
Domain
Function
FAD-binding domain
Catalytic activity
NAD(P)H-binding domain
Electron donor site
Carboxy-terminal domain (CTD)
Mediates homodimerization and active site formation
Catalytic Mechanisms of FSP1
FSP1 catalyzes the reduction of ubiquinone (CoQ) and the conversion of FAD to 6-hydroxy-FAD in the presence of oxygen and NAD(P)H. The 6-hydroxy-FAD acts as a potent radical-trapping antioxidant, directly inhibiting ferroptosis in cells. This mechanism highlights FSP1's role in protecting cells from oxidative damage by reducing lipid peroxides.
Catalytic Process
Substrate
Product
Ubiquinone reduction
Ubiquinone (CoQ)
Reduced CoQ
FAD hydroxylation
FAD
6-hydroxy-FAD
Role of FSP1 in Cancer and Inflammation
FSP1 has been identified as a potential target for cancer therapy due to its ability to suppress ferroptosis. Inhibiting FSP1 can sensitize cancer cells to ferroptosis-inducing agents, making it a promising strategy for treating therapy-resistant cancers. Additionally, FSP1 has been linked to inflammatory processes, particularly as a marker for a subset of inflammatory macrophages involved in liver injury and fibrosis.
Recent studies have focused on developing inhibitors of FSP1 to induce ferroptosis in cancer cells. Compounds like icFSP1 have been identified as potent inhibitors that not only block FSP1 activity but also induce its phase separation, leading to enhanced ferroptotic cell death when combined with other ferroptosis inducers.
Inhibitor
Mechanism of Action
icFSP1
Blocks FSP1 activity and induces phase separation
Product Name
FSP-1
Molecular Formula
C17H24F6NO5PS
Molecular Weight
499.4 g/mol
Purity
≥ 99% (NMR)
Reference
- Novel product, no bibliographic references available.
Last Modified
Jul 20 2023
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